molecular formula C10H17N3O B15323682 3-((1-Methyl-1h-imidazol-2-yl)methyl)piperidin-3-ol

3-((1-Methyl-1h-imidazol-2-yl)methyl)piperidin-3-ol

Cat. No.: B15323682
M. Wt: 195.26 g/mol
InChI Key: QEHYASYEPLPQDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((1-Methyl-1H-imidazol-2-yl)methyl)piperidin-3-ol is a heterocyclic compound featuring a piperidin-3-ol core substituted with a 1-methylimidazole moiety via a methylene bridge. This structure combines the rigidity of the imidazole ring with the conformational flexibility of the piperidine scaffold, making it a promising candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors requiring dual hydrophobic and polar interactions.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

3-[(1-methylimidazol-2-yl)methyl]piperidin-3-ol

InChI

InChI=1S/C10H17N3O/c1-13-6-5-12-9(13)7-10(14)3-2-4-11-8-10/h5-6,11,14H,2-4,7-8H2,1H3

InChI Key

QEHYASYEPLPQDN-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1CC2(CCCNC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-Methyl-1h-imidazol-2-yl)methyl)piperidin-3-ol typically involves the reaction of piperidine derivatives with imidazole derivatives under controlled conditions. One common method involves the alkylation of 1-methylimidazole with a suitable piperidine derivative in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-((1-Methyl-1h-imidazol-2-yl)methyl)piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole or piperidine derivatives.

Scientific Research Applications

3-((1-Methyl-1h-imidazol-2-yl)methyl)piperidin-3-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((1-Methyl-1h-imidazol-2-yl)methyl)piperidin-3-ol involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzymes, modulating their activity. The piperidine ring may interact with receptors or other biomolecules, influencing cellular pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bersiporocin ((2R,3S)-2-[3-(4,5-Dichloro-1H-benzimidazol-1-yl)propyl]piperidin-3-ol)

  • Structural Differences : Replaces the 1-methylimidazole group with a 4,5-dichlorobenzimidazole linked via a propyl chain.
  • Biological Activity : Acts as a prolyl-tRNA synthetase inhibitor with antifibrotic properties, highlighting the impact of halogenated benzimidazole substituents on enzyme targeting .

Kinase Inhibitor 21b (From )

  • Structure : 3-((4-(6-Chloro-2-(1-methyl-1H-imidazol-2-yl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole.
  • Comparison : Shares the 1-methylimidazole group but incorporates an imidazo[4,5-b]pyridine and isoxazole ring, enhancing π-π stacking and kinase binding affinity. The piperazine linker improves solubility and conformational adaptability .

Crystalline Anticancer Agent (From )

  • Structure: (3R,4R)-4-Amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol.
  • Key Differences: Replaces imidazole with a pyrrolo-triazine moiety and adds an aminophenyl group. The stereochemistry (3R,4R) and crystalline form enhance stability and bioavailability, critical for pharmaceutical development .

1-(Piperidin-3-ylmethyl)pyrrolidin-3-ol (From )

  • Structure : Features a pyrrolidin-3-ol group instead of imidazole.

Physicochemical and Pharmacokinetic Insights

  • Bioavailability : Piperidine derivatives with rigid aromatic substituents (e.g., imidazole, benzimidazole) often exhibit moderate oral bioavailability due to balanced LogP values (~2–3) and hydrogen-bonding capacity .

Biological Activity

3-((1-Methyl-1H-imidazol-2-yl)methyl)piperidin-3-ol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Chemical Formula : C10_{10}H17_{17}N3_3O
  • Molecular Weight : 195.26 g/mol
  • IUPAC Name : (1-methylimidazol-2-yl)-piperidin-3-ylmethanol
  • PubChem CID : 71756115

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in anticancer and antimicrobial domains.

Anticancer Activity

A study focusing on compounds with similar structures revealed significant potential in inhibiting cancer cell proliferation. For instance, derivatives containing imidazole rings demonstrated effectiveness against various cancer types, including breast and liver cancers. The compound's mechanism involves inducing apoptosis and disrupting microtubule assembly, which is crucial for cell division.

Table 1: Anticancer Activity of Similar Compounds

CompoundCancer TypeConcentration (μM)Effect
7dMDA-MB-2311.0Morphological changes observed
7hHepG210.0Enhanced caspase-3 activity (1.33–1.57 times)
10cVarious2.5Cell cycle arrest

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Research has indicated that similar piperidine derivatives exhibit antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity of Related Compounds

CompoundMicrobeMIC (mg/mL)
PA-1S. aureus0.0039
PA-1E. coli0.025

Case Study 1: Anticancer Evaluation

In a recent study, the anticancer potential of a compound structurally related to this compound was evaluated using the MDA-MB-231 breast cancer cell line. The results indicated that treatment with the compound at concentrations of 2.5 μM resulted in significant cell death and apoptosis induction, suggesting its potential as a therapeutic agent in breast cancer treatment .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of various piperidine derivatives, including those with imidazole substitutions. The results showed that these compounds effectively inhibited the growth of resistant bacterial strains, highlighting their potential in treating infections caused by multidrug-resistant organisms .

The mechanisms underlying the biological activities of this compound involve:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Microtubule Disruption : Inhibition of microtubule assembly affecting mitosis.
  • Antimicrobial Action : Interference with bacterial cell wall synthesis or function.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.